3-(Dimethylamino)-2-phenylacrylonitrile
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Overview
Description
3-(Dimethylamino)-2-phenylacrylonitrile is an organic compound characterized by the presence of a dimethylamino group, a phenyl group, and a nitrile group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-phenylacrylonitrile typically involves the reaction of benzaldehyde with dimethylamine and malononitrile. The reaction proceeds through a Knoevenagel condensation, followed by a cyclization step. The general reaction conditions include:
Reactants: Benzaldehyde, dimethylamine, and malononitrile.
Catalyst: A base such as piperidine or pyridine.
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions include:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines or other reduced forms.
Substitution: Compounds with new functional groups replacing the dimethylamino group.
Scientific Research Applications
3-(Dimethylamino)-2-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-phenylacrylonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but with a ketone group instead of a nitrile group.
3-(Dimethylamino)-2-phenylacrylonitrile: Similar structure but with a different position of the nitrile group.
3-(Dimethylamino)-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and nitrile groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |
InChI Key |
VDKZGONUAHUVJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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